

A Researcher's Guide to Assessing the Isotopic Enrichment of D-Tyrosine-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Tyrosine-d4**

Cat. No.: **B8822956**

[Get Quote](#)

For researchers in drug development and metabolic studies, the isotopic purity of labeled compounds like **D-Tyrosine-d4** is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of commercially available **D-Tyrosine-d4**, details the experimental methods for assessing its isotopic enrichment, and discusses alternative labeled tyrosine isotopes.

Commercial D-Tyrosine-d4: A Comparative Overview

Several vendors supply **D-Tyrosine-d4**, typically with high isotopic enrichment. The following table summarizes the specifications for **D-Tyrosine-d4** and its L-enantiomer from prominent suppliers. Researchers should always refer to the lot-specific certificate of analysis for the most accurate data.

Supplier	Product Name	CAS Number	Isotopic Purity Specification	Chemical Purity
Sigma-Aldrich	L-Tyrosine-(phenyl-d4)	62595-14-6	≥98 atom % D[1]	≥99% (CP)[1]
Cambridge Isotope Laboratories, Inc.	L-Tyrosine (ring-D ₄ , 98%)	62595-14-6	98%[2]	98%[2]
MedChemExpress	D-Tyrosine-d4	944386-47-4	Not specified	Not specified

Alternatives to D-Tyrosine-d4

While **D-Tyrosine-d4** is a valuable tracer, other isotopically labeled versions of tyrosine are available and may be more suitable for specific applications.

Isotope Type	Product Example	Key Applications
Deuterium (other variants)	L-Tyrosine-d2, L-Tyrosine-d7	Used in metabolic tracing and protein structure studies.[3]
Carbon-13	L-Tyrosine- ¹³ C ₆ , L-Tyrosine- ¹³ C ₉	Ideal for metabolic flux analysis and quantitative proteomics (e.g., SILAC).
Nitrogen-15	L-Tyrosine- ¹⁵ N	Primarily used in protein synthesis and degradation studies.

The choice between deuterated and ¹³C-labeled tyrosine often depends on the research question. ¹³C-labeling is the gold standard for tracing carbon backbones in central carbon metabolism. Deuterated tracers, on the other hand, are particularly useful for studying redox metabolism and hydrogen exchange, and can be more cost-effective for *in vivo* studies.

Experimental Protocols for Assessing Isotopic Enrichment

The two primary analytical techniques for determining the isotopic enrichment of **D-Tyrosine-d4** are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to quantify the level of deuteration.

Experimental Protocol:

- Sample Preparation: Dissolve a precisely weighed amount of **D-Tyrosine-d4** in a suitable non-deuterated solvent (e.g., H₂O with a known internal standard like DSS for chemical shift

referencing).

- ^1H NMR Analysis:

- Acquire a quantitative ^1H NMR spectrum. The integration of the residual proton signals on the aromatic ring, relative to the integration of a non-deuterated position (e.g., the β -protons), allows for the calculation of the deuterium enrichment.
- Conceptual Calculation: Isotopic Enrichment (%) = $(1 - (\text{Area of residual aromatic protons} / \text{Expected area of aromatic protons})) * 100$

- ^2H (Deuterium) NMR Analysis:

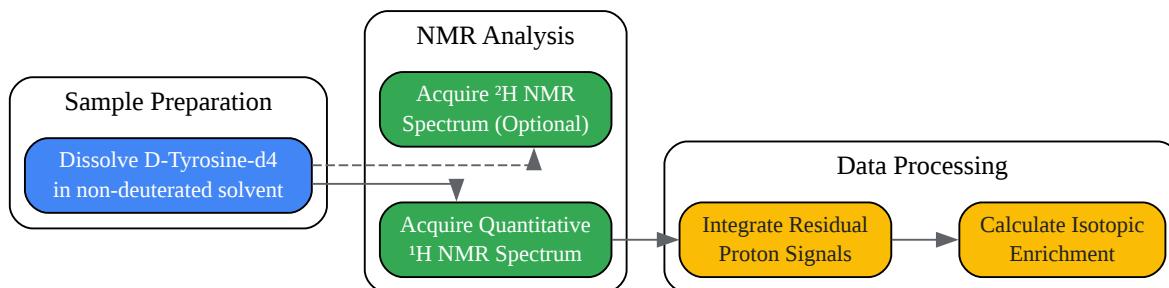
- For highly deuterated compounds where residual proton signals are weak, ^2H NMR is a powerful alternative.
- Acquire a ^2H NMR spectrum. The presence and integration of the deuterium signal at the corresponding chemical shift confirm the position and relative abundance of the deuterium atoms.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive method for determining isotopic purity.

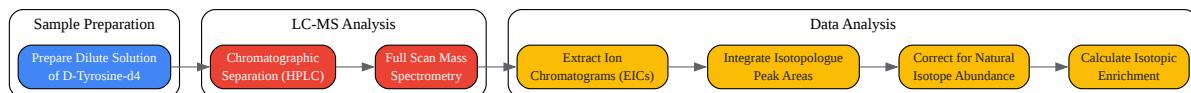
Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of **D-Tyrosine-d4** in a solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
- LC-MS Analysis:
 - Chromatography: Use a suitable reversed-phase HPLC column to separate **D-Tyrosine-d4** from any potential impurities.
 - Mass Spectrometry:


- Acquire full scan mass spectra in positive ion mode to observe the protonated molecular ions.
- For **D-Tyrosine-d4**, the expected mass shift is M+4 compared to the unlabeled compound.
- The mass spectrum will show a distribution of isotopologues (M+0, M+1, M+2, M+3, M+4, etc.).

• Data Analysis:

- Integrate the peak areas of the extracted ion chromatograms (EICs) for each isotopologue.
- Correct for the natural abundance of isotopes (e.g., ¹³C).
- Calculate the isotopic enrichment by determining the relative abundance of the M+4 peak compared to the sum of all tyrosine-related isotopologue peaks.


Visualizing the Analytical Workflow

The following diagrams illustrate the workflows for assessing the isotopic enrichment of **D-Tyrosine-d4** using NMR and LC-MS.

[Click to download full resolution via product page](#)

Workflow for Isotopic Enrichment Assessment by NMR Spectroscopy.

[Click to download full resolution via product page](#)

Workflow for Isotopic Enrichment Assessment by LC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Tyrosine-(phenyl-d4) D = 98atom, = 99 CP 62595-14-6 [sigmaaldrich.com]
- 2. L-Tyrosine (ring-D₄, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. otsuka.co.jp [otsuka.co.jp]
- To cite this document: BenchChem. [A Researcher's Guide to Assessing the Isotopic Enrichment of D-Tyrosine-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8822956#assessing-the-isotopic-enrichment-of-d-tyrosine-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com